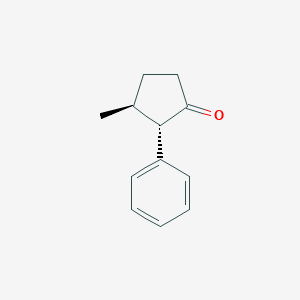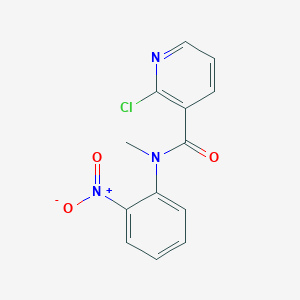
3,3',5,5'-Tetrakis(2-chloropropan-2-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,5,5’-Tetrakis(2-chloropropan-2-yl)-1,1’-biphenyl is an organic compound characterized by its biphenyl core substituted with four 2-chloropropan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrakis(2-chloropropan-2-yl)-1,1’-biphenyl typically involves the alkylation of biphenyl with 2-chloropropane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the biphenyl and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,5,5’-Tetrakis(2-chloropropan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups present in the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated biphenyl derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
3,3’,5,5’-Tetrakis(2-chloropropan-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,3’,5,5’-Tetrakis(2-chloropropan-2-yl)-1,1’-biphenyl exerts its effects depends on the specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,5,5’-Tetrakis(2-bromopropan-2-yl)-1,1’-biphenyl: Similar structure but with bromine atoms instead of chlorine.
3,3’,5,5’-Tetrakis(2-methylpropyl)-1,1’-biphenyl: Similar structure but with methyl groups instead of chlorine.
3,3’,5,5’-Tetrakis(2-hydroxypropyl)-1,1’-biphenyl: Similar structure but with hydroxyl groups instead of chlorine.
Uniqueness
3,3’,5,5’-Tetrakis(2-chloropropan-2-yl)-1,1’-biphenyl is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and properties. The chlorine atoms make the compound more reactive towards nucleophilic substitution reactions and can also affect its physical properties, such as solubility and melting point.
Propiedades
Número CAS |
830322-07-1 |
|---|---|
Fórmula molecular |
C24H30Cl4 |
Peso molecular |
460.3 g/mol |
Nombre IUPAC |
1-[3,5-bis(2-chloropropan-2-yl)phenyl]-3,5-bis(2-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C24H30Cl4/c1-21(2,25)17-9-15(10-18(13-17)22(3,4)26)16-11-19(23(5,6)27)14-20(12-16)24(7,8)28/h9-14H,1-8H3 |
Clave InChI |
DGRSADIDNSKCGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(C)(C)Cl)C(C)(C)Cl)C(C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
![3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14221329.png)


![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14221357.png)
![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)


![1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B14221370.png)

![(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14221384.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14221385.png)
![9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene](/img/structure/B14221387.png)

